molecular formula C10H8FNO3 B8409375 2-Cyanomethyl-5-fluoro-4-methoxy-benzoic acid

2-Cyanomethyl-5-fluoro-4-methoxy-benzoic acid

Cat. No. B8409375
M. Wt: 209.17 g/mol
InChI Key: BLISLGUQDYEITB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyanomethyl-5-fluoro-4-methoxy-benzoic acid is a useful research compound. Its molecular formula is C10H8FNO3 and its molecular weight is 209.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyanomethyl-5-fluoro-4-methoxy-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyanomethyl-5-fluoro-4-methoxy-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Cyanomethyl-5-fluoro-4-methoxy-benzoic acid

Molecular Formula

C10H8FNO3

Molecular Weight

209.17 g/mol

IUPAC Name

2-(cyanomethyl)-5-fluoro-4-methoxybenzoic acid

InChI

InChI=1S/C10H8FNO3/c1-15-9-4-6(2-3-12)7(10(13)14)5-8(9)11/h4-5H,2H2,1H3,(H,13,14)

InChI Key

BLISLGUQDYEITB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CC#N)C(=O)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Fluoro-5-methoxy-indan-1,2-dione 2-oxime (3.9 g) was added to a solution of 36.4 ml 8% NaOH, and the mixture was heated to 50° C. Then p-Toluenesulfonyl chloride (4.62 g) was added in portions to the mixture, and the mixture was heated at 80° C. for 15 min. After cooled to room temperature, the precipitate was removed from the mixture. The filtrate was acidified with concentrated HCl to PH=3-4 and the precipitate was collected and dried to give product as colorless solid (3.5 g, 90% yield). LC-MS: m/e 208 (M−1)
Name
6-Fluoro-5-methoxy-indan-1,2-dione 2-oxime
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
36.4 mL
Type
reactant
Reaction Step One
Quantity
4.62 g
Type
reactant
Reaction Step Two
Yield
90%

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